5-(6-methyl-2-naphthyl)-3-(2-pyridinylmethylene)-2(3H)-furanone
Overview
Description
5-(6-methyl-2-naphthyl)-3-(2-pyridinylmethylene)-2(3H)-furanone, also known as musk ketone, is a synthetic compound widely used in the fragrance industry. It has a musky odor and is commonly used as a fixative in perfumes, soaps, and cosmetics. However, musk ketone has also been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(2-pyridinylmethylene)-2(3H)-furanone ketone is not fully understood, but it is believed to interact with odorant receptors in the nose, resulting in the perception of a 5-(6-methyl-2-naphthyl)-3-(2-pyridinylmethylene)-2(3H)-furanoney odor. It has also been suggested that this compound ketone may have an effect on the central nervous system, although further research is needed to confirm this.
Biochemical and Physiological Effects:
Musk ketone has been shown to have a variety of biochemical and physiological effects. Studies have shown that it has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Musk ketone has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also highly stable and has a long shelf life, making it a convenient option for long-term experiments. However, 5-(6-methyl-2-naphthyl)-3-(2-pyridinylmethylene)-2(3H)-furanone ketone has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several potential future directions for research on 5-(6-methyl-2-naphthyl)-3-(2-pyridinylmethylene)-2(3H)-furanone ketone. One area of interest is its potential applications in the treatment of inflammatory diseases. Further research is needed to determine the exact mechanisms of action and to identify any potential side effects. Another area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, research on the environmental impact of this compound ketone is needed, as it has been found in various environmental samples and may have potential environmental effects.
Scientific Research Applications
Musk ketone has been the subject of extensive research due to its potential applications in various fields. One of the main areas of research has been its use as a fragrance ingredient. Studies have shown that 5-(6-methyl-2-naphthyl)-3-(2-pyridinylmethylene)-2(3H)-furanone ketone has a long-lasting scent and is highly stable, making it a popular choice in the fragrance industry.
Properties
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-14-5-6-16-11-17(8-7-15(16)10-14)20-13-18(21(23)24-20)12-19-4-2-3-9-22-19/h2-13H,1H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCKKLJOFMLTRU-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CC=N4)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CC=N4)/C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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